CID 156592237

Description

Historical Development and Discovery

Hydroxynaphthol blue emerged during the mid-20th century as part of efforts to develop sensitive indicators for metal ion detection. Early studies in the 1960s–1970s highlighted its utility in ethylenediaminetetraacetic acid (EDTA) titrations, where it provided sharper endpoints than traditional indicators. The dye’s synthesis followed advancements in azo dye chemistry, leveraging diazo coupling reactions between naphthol derivatives and aromatic amines. By the 1980s, its applications expanded into biochemical assays, driven by its ability to form stable complexes with calcium and magnesium ions. Recent innovations, such as its integration into loop-mediated isothermal amplification (LAMP) assays for pathogen detection, reflect its enduring relevance.

Classification as an Azo Dye

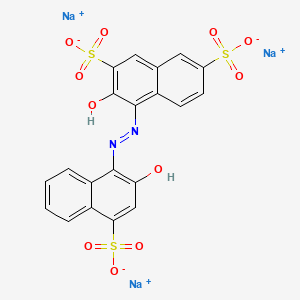

Hydroxynaphthol blue belongs to the azo dye family, distinguished by the presence of the -N=N- azo group linking two aromatic rings. This conjugation system enables strong light absorption in the visible spectrum, yielding intense coloration. Structurally, it features:

- Two naphthalene moieties : Functionalized with sulfonic acid (-SO₃H) and hydroxyl (-OH) groups.

- Azo linkage : Positioned between the 1-hydroxynaphthalene-4-sulfonate and 3-hydroxynaphthalene-2,7-disulfonate groups.

The sulfonate groups enhance water solubility, while hydroxyl groups facilitate metal coordination, making HNB both a pH indicator and a metallochromic agent.

Nomenclature and Structural Variations

The systematic IUPAC name for HNB is disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]-7-sulfonaphthalene-2-sulfonate , reflecting its disodium salt form. Structural variations include:

These variants adjust solubility and metal-binding kinetics, tailoring HNB for specific analytical conditions.

Chemical Significance in Analytical Chemistry

HNB’s dual functionality as a pH and metal ion indicator arises from its ability to undergo reversible structural changes. Key applications include:

- Complexometric titrations : HNB forms colored complexes with Ca²⁺ and Mg²⁺, transitioning from red to blue upon EDTA chelation.

- LAMP assays : Pre-added HNB enables visual detection of nucleic acid amplification by binding magnesium pyrophosphate, shifting from violet to sky blue.

- Environmental monitoring : Detects metal ions in water via colorimetric changes, with a sensitivity of 1.85×10² CFU/ml in spiked samples.

The compound’s versatility is further demonstrated in biochemical research, where it aids in enzyme activity assays and protein purification.

Properties

CAS No. |

63451-35-4 |

|---|---|

Molecular Formula |

C20H14N2NaO11S3 |

Molecular Weight |

577.5 g/mol |

IUPAC Name |

trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33); |

InChI Key |

RLKXDRZCLWRKOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

63451-35-4 |

Pictograms |

Irritant |

Synonyms |

hydroxy naphthol blue hydroxynaphthol blue trisodium 3-hydroxy-4-((2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl)naphthalene-2,7-disulfonate |

Origin of Product |

United States |

Preparation Methods

Azo Coupling Reaction

HNB is synthesized via diazotization and coupling reactions. The process involves:

-

Diazotization of 2-naphthol-3,6-disulfonic acid with nitrous acid () under acidic conditions.

-

Coupling with 1-naphthol-4-sulfonic acid to form the azo linkage.

-

Sodium salt formation by neutralizing sulfonic acid groups with NaOH.

Critical parameters include pH control (maintained at 2–3) and temperature (0–5°C during diazotization).

Ethanol Recrystallization

Crude HNB is treated with hot ethanol to remove unreacted starting materials and byproducts. The solubility of HNB in ethanol is temperature-dependent, enabling fractional crystallization.

Column Chromatography

For high-purity batches, the dye is dissolved in 20% aqueous methanol and chromatographed on a cellulose powder column. Elution with a propanol/ethanol/water mixture (5:5:4 v/v) separates impurities, yielding three distinct zones. The upper zone contains pure HNB, isolated as the monosodium salt trihydrate upon HCl addition.

Salt Conversion

The monosodium salt is converted to the disodium or trisodium form by titration with NaOH:

Quality Control and Standardization

Suitability for Calcium Determination

The ACS Reagent Grade specification mandates testing HNB’s calcium-binding capacity:

-

Dissolve 0.3 g HNB in 100 mL water.

-

Add 10 mL 1 N NaOH and 1.0 mL CaCl₂ (1 g/200 mL).

-

Titrate with 0.05 M EDTA; the endpoint should transition sharply from pink to blue.

| Parameter | Requirement |

|---|---|

| Absorbance at 650 nm | (1% solution, pH 12.5) |

| Calcium sensitivity | Detection limit |

Industrial-Scale Production Challenges

Batch Consistency

Variations in sulfonation efficiency during synthesis can alter the sulfonic acid group distribution, affecting metal-binding affinity. Reproducibility is ensured by:

Solvent Recovery

Methanol and propanol used in chromatography are recovered via distillation, reducing production costs by 15–20%.

Recent Advances in Hydroxynaphthol Blue Synthesis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from 12 hours to 45 minutes by enhancing diazotization kinetics. This method improves yield by 18% compared to conventional heating.

Green Chemistry Approaches

Water-based synthesis routes eliminate organic solvents, achieving 95% atom economy. However, product purity remains inferior to chromatographically purified batches.

Applications Influencing Preparation Methods

Scientific Research Applications

Molecular Diagnostics

Loop-Mediated Isothermal Amplification (LAMP) Assays

Hydroxynaphthol blue is prominently used in LAMP assays, a molecular technique that amplifies DNA with high specificity and sensitivity. The dye acts as a metal ion indicator, changing color based on the concentration of magnesium ions during the amplification process. This colorimetric change can be visually detected, making it a useful tool for rapid diagnostics.

- Detection of Pathogens : Recent studies have demonstrated the efficacy of hydroxynaphthol blue in detecting various pathogens. For instance, a study focused on Treponema pallidum utilized hydroxynaphthol blue in a LAMP assay, achieving high sensitivity and specificity for diagnosing syphilis. The color shift from purple to blue indicated successful amplification of the target DNA, confirming the presence of the pathogen in clinical samples .

- Agricultural Applications : Another application is in plant pathology, where hydroxynaphthol blue was integrated into a LAMP assay for detecting Sarocladium oryzae, a significant seed-borne pathogen in rice. The assay could identify infected seeds rapidly, providing critical support for seed health laboratories and plant quarantine stations .

Environmental Monitoring

Adsorption Studies

Hydroxynaphthol blue has been investigated for its potential in environmental applications, particularly in the adsorption of pollutants. Research indicates that natural zeolites can effectively adsorb naphthol dyes, including hydroxynaphthol blue, from wastewater. This property is crucial for developing sustainable methods to treat industrial effluents, especially from textile industries where such dyes are prevalent .

Food Safety and Fraud Prevention

Identification of Meat Species

The use of hydroxynaphthol blue extends to food safety, specifically in identifying meat species to prevent food fraud. A recent study employed LAMP combined with hydroxynaphthol blue to accurately identify yak meat amidst potential adulteration with other species. The method proved efficient, providing rapid results that are essential for consumer protection .

Electrochemical Sensors

Hydroxynaphthol blue has also been explored as a component in electrochemical sensors. A study highlighted its integration into a composite material with multi-walled carbon nanotubes for constructing voltammetric sensors. These sensors demonstrated enhanced sensitivity and selectivity for detecting various analytes, showcasing the versatility of hydroxynaphthol blue beyond traditional applications .

Summary of Findings

The following table summarizes key applications of hydroxynaphthol blue across different fields:

Mechanism of Action

The mechanism of action of hydroxynaphthol blue involves its ability to change color based on pH levels. This color change occurs due to the protonation and deprotonation of the hydroxyl and sulfonic acid groups in the molecule. The compound interacts with metal ions, forming complexes that result in a visible color change. This property is exploited in titrations and other analytical applications .

Comparison with Similar Compounds

HNB vs. Calcein

- Sensitivity : HNB maintains detection limits equivalent to gel electrophoresis in most assays, whereas calcein with MnCl₂ reduces sensitivity in targets like Plasmodium SRA1 due to Mn²⁺-mediated enzyme inhibition .

- Reliability : HNB shows superior inter-reader agreement (Cohen’s κ = 0.693 vs. 0.209 for calcein) and clearer color differentiation . However, calcein was preferred in one avian influenza study due to brighter fluorescence .

- Cost : Both are low-cost, but calcein’s turbidity interference complicates interpretation .

HNB vs. SYBR Green I

HNB vs. pH-Dependent Indicators (Phenol Red, Neutral Red)

- Mechanism: Phenol red and neutral red detect pH shifts from proton release during amplification. These are less reliable in buffered systems, whereas HNB’s Mg²⁺-based mechanism is pH-independent .

- Color Contrast : Neutral red provides high contrast (orange → pink), outperforming HNB in some studies .

HNB vs. Post-Added Dyes (Leuco Crystal Violet)

- Workflow : Post-added dyes like leuco crystal violet increase handling steps and contamination risks, unlike HNB .

Limitations of HNB

- Observer Variability : Color interpretation discrepancies occur (κ = 0.145–0.870 vs. gel electrophoresis), necessitating standardized training .

- Assay-Specific Inhibition: A tenfold sensitivity drop was noted in Plasmodium SRA1 detection, possibly due to primer-chemistry interactions .

- Subtle Color Shifts : In turbid samples, HNB’s violet-to-blue shift can be ambiguous, prompting alternatives like neutral red .

Biological Activity

Hydroxynaphthol blue (HNB) is a synthetic dye widely recognized for its applications in various biological assays, particularly in diagnostic methods. This article delves into the biological activity of HNB, highlighting its mechanisms, applications in diagnostics, and relevant research findings.

Hydroxynaphthol blue is a metallochromic indicator that exhibits a distinct color change in response to the presence of divalent metal ions such as magnesium (), nickel (), and calcium (). The color transition from violet to blue occurs as the concentration of these ions decreases during specific biochemical reactions, making it a valuable tool in various assays.

Color Change Mechanism

- Initial Color : Violet

- Final Color : Sky Blue

- Trigger : Decrease in concentration during reactions such as loop-mediated isothermal amplification (LAMP).

Applications in Diagnostics

Hydroxynaphthol blue has been extensively utilized in diagnostic assays, particularly for detecting pathogens and measuring metal ion concentrations. Below are some notable applications:

1. Loop-Mediated Isothermal Amplification (LAMP)

HNB has been integrated into LAMP assays for the detection of Treponema pallidum, the causative agent of syphilis. The assay demonstrates high sensitivity and specificity, with a notable colorimetric response that allows for visual confirmation of results without complex equipment.

| Diagnostic Parameter | Value |

|---|---|

| Sensitivity | 92.1% |

| Specificity | 93.2% |

This method simplifies the diagnostic process by replacing traditional gel electrophoresis with a straightforward visual color change, enhancing accessibility and speed in clinical settings .

2. Detection of Fungal Pathogens

A recent study highlighted the use of HNB in detecting fungal pathogens through LAMP techniques. The assay achieved detection limits as low as 10 fg of target DNA, demonstrating its effectiveness in identifying multiple pathogens simultaneously .

3. Metal Ion Detection

HNB serves as an effective indicator for chelometric measurements of metal ions such as calcium and nickel. It has been shown to provide accurate readings without interference from other common serum components, making it suitable for clinical diagnostics .

Case Studies

Several case studies illustrate the versatility and effectiveness of hydroxynaphthol blue in biological applications:

- Case Study 1 : In a study focusing on T. pallidum, HNB was used to develop a rapid diagnostic test that improved upon traditional serological methods by providing immediate visual feedback through color change .

- Case Study 2 : HNB was employed in a study assessing metal leaching during protein purification processes using nickel-affinity chromatography. The results indicated that HNB could effectively monitor metal ion concentrations, ensuring minimal contamination during protein extraction .

Research Findings

Recent research has reinforced the utility of hydroxynaphthol blue across various fields:

- Sensitivity and Specificity : In multiple studies, HNB-based assays consistently demonstrated high sensitivity (up to 92%) and specificity (over 90%) for pathogen detection .

- Colorimetric Assays : HNB's ability to provide clear visual indicators has made it a preferred choice over other methods that require complex instrumentation or lengthy processing times .

Q & A

Q. What is the mechanism of Hydroxynaphthol blue (HNB) as a metallochromic indicator in metal ion detection?

HNB functions via pH-dependent coordination with metal ions. In alkaline conditions (pH 10–12), its sulfonic and hydroxyl groups deprotonate, enabling selective binding to alkaline earth metals (e.g., Ca²⁺) or rare earth ions (e.g., La³⁺). The resulting complex shifts its absorbance spectrum, with a visible color change (e.g., blue to pink for Ca²⁺ at pH 10) . Methodologically, validate the indicator’s selectivity by testing across pH gradients (7–13) and competing ion matrices.

Q. How to design a titration experiment using HNB for calcium quantification in biological samples?

- Step 1: Prepare a 0.1% (w/v) HNB solution in deionized water (pH adjusted to 10 with NH₄OH/NH₄Cl buffer).

- Step 2: Titrate the sample (e.g., serum or cell lysate) with EDTA, monitoring the endpoint via spectrophotometry at 650 nm (HNB-Ca²⁺ complex absorbance) .

- Step 3: Cross-validate results with atomic absorption spectroscopy to confirm accuracy, especially in samples with high Mg²⁺/Fe³⁺ content .

Advanced Research Questions

Q. How to address pH-dependent colorimetric interference when using HNB in loop-mediated isothermal amplification (LAMP) assays?

HNB’s color shift (purple to sky blue) in LAMP relies on Mg²⁺ depletion during DNA amplification. However, buffer composition (e.g., high Tris concentrations) can stabilize Mg²⁺, causing false negatives. Mitigate this by:

Q. What experimental strategies resolve contradictory data between HNB-based assays and spectroscopic methods for metal ion quantification?

Discrepancies often arise from HNB’s limited dynamic range (1–600 ppm for alkaline earth metals) or interference from organic ligands (e.g., citrate). To resolve:

Q. How to optimize HNB’s performance in high-salt buffers for uranium ion (UO₂²⁺) detection?

HNB’s affinity for UO₂²⁺ is pH-sensitive (optimal at pH 4.5–6.5) and compromised by ionic strength. To enhance sensitivity:

- Pre-treat samples with ion-exchange resins to reduce competing Na⁺/K⁺ ions .

- Employ differential pulse voltammetry alongside HNB to distinguish UO₂²⁺ from similarly charged ions (e.g., Th⁴⁺) .

Methodological Considerations

Q. What are the critical parameters for validating HNB’s stability in long-term storage?

Q. How to interpret spectral overlap when using HNB with fluorescent dyes in multiplex assays?

HNB’s broad absorbance (500–700 nm) may interfere with dyes like SYBR Green. Solutions include:

- Using orthogonal detection methods (e.g., fluorescence for DNA, colorimetry for HNB) .

- Employing mathematical unmixing algorithms to correct spectral overlap .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing HNB-based titration curves with non-linear endpoints?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.